molecular formula C11H10ClN B1427357 2-(Aminomethyl)-7-chloronaphthalene CAS No. 1261732-17-5

2-(Aminomethyl)-7-chloronaphthalene

Cat. No. B1427357
M. Wt: 191.65 g/mol
InChI Key: HEUFBNAUGPHCIB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-chloronaphthalene, also known as 2-AMCN, is an aromatic compound containing a chlorine-substituted naphthalene ring. It is a colorless, crystalline solid with a slightly pungent odor and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 2-AMCN has a wide range of applications in scientific research, from the synthesis of complex organic molecules to its use as a model compound for studying the mechanism of action of various drugs.

Scientific Research Applications

Photocatalytic Decomposition

Research has explored the photocatalytic decomposition of chloronaphthalenes, compounds closely related to 2-(Aminomethyl)-7-chloronaphthalene, using titanium dioxide (TiO2) and iron nanoparticles in aqueous systems. These studies highlight the compound's role in environmental remediation, particularly in degrading persistent organic pollutants. The decomposition process involves the replacement of the chlorine atom by a hydroxyl group, leading to the breakdown of the naphthalene ring and the formation of non-toxic products like water and carbon dioxide (Qi et al., 2019).

Intermolecular Interactions

Another area of interest is the study of intermolecular interactions, such as those in liquid chloronaphthalene, which can inform on the behavior of 2-(Aminomethyl)-7-chloronaphthalene in various states. X-ray diffraction methods have been utilized to analyze these interactions, providing insights into the structural organization and molecular packing of chloronaphthalene derivatives in liquid phase (Drozdowski, 2003).

Biodegradation

The biodegradation of chloronaphthalenes by white-rot fungus demonstrates the biological transformation pathways that compounds like 2-(Aminomethyl)-7-chloronaphthalene might undergo in natural environments. This research is crucial for understanding how such compounds can be biologically decomposed, potentially leading to eco-friendly degradation techniques (Mori et al., 2003).

Adsorption and Dehalogenation

The interaction of chloronaphthalenes with high-carbon iron filings has been studied to understand adsorption and reductive dehalogenation processes, relevant for environmental cleanup and water treatment technologies. These findings are significant for the development of methods to remove harmful chlorinated compounds from water (Sinha & Bose, 2007).

properties

IUPAC Name

(7-chloronaphthalen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUFBNAUGPHCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-7-chloronaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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